4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
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Overview
Description
Synthesis Analysis
The synthesis of related cyclohexyl compounds often involves complex reactions, including cyclization, hydrogenation, and isomerization processes. For instance, the synthesis of cyclophosphamide analogues involves the cyclization of racemic amino compounds with specific chlorides, indicating a method that could potentially apply to the synthesis of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl through analogical processes (Boyd et al., 1980). Additionally, the preparation and characterization of cyclohexylstannanes provide insights into the stereochemical studies of substitution at saturated carbon bonds, which could be relevant to the synthesis of our compound of interest (Olszowy & Kitching, 1984).
Molecular Structure Analysis
The molecular structure of cyclohexyl compounds has been extensively studied, revealing that cyclohexyl rings prefer the chair conformation for stability reasons. The crystal and molecular structures of mesogenic trans, trans-4'-alkylbicyclohexyl-4-carbonitriles illustrate this preference and provide a basis for understanding the molecular structure of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (Haase & Paulus, 1983).
Chemical Reactions and Properties
The chemical reactions involving cyclohexyl compounds often lead to various isomers and intermediates, crucial for understanding the chemical behavior of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. For example, the thermal isomerizations of propenylcyclobutanes to methylcyclohexenes demonstrate the complexity and diversity of reactions cyclohexyl compounds can undergo (Baldwin & Fede, 2006).
Physical Properties Analysis
Cyclohexyl derivatives exhibit unique physical properties, such as liquid crystalline phases and specific melting points, which are essential for applications in materials science. The study of liquid crystals with a thiomethyl end group, including lateral fluoro substituted 4-(trans-4-(n-propyl)cyclohexylethyl)-4′-thiomethylbiphenyls, highlights the impact of molecular structure on physical properties (Goulding et al., 1995).
Scientific Research Applications
Efficient Synthesis of Key Intermediates
The compound 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl serves as a crucial intermediate in synthesizing various chemicals, such as cis-4-propylcyclohexanol, which is essential for producing liquid crystal displays. A study demonstrated the green production of cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase, highlighting an eco-friendly approach to synthesizing this important intermediate (Wu et al., 2022).
Liquid Crystal Synthesis and Properties
Research on 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl also extends to its applications in liquid crystal technology. For instance, the synthesis and characterization of trans-4-(trans-4'-n-propylcyclohexyl) cyclohexyl aldehyde from this compound indicate its potential in creating high-purity materials for advanced liquid crystal displays (Xiao-min, 2014). Additionally, studies on the physical properties of nematic tolans, including those derived from 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, contribute to understanding the birefringence and viscosity in liquid crystal mixtures, which are crucial for optimizing display technologies (Takatsu et al., 1986).
Safety and Hazards
The safety information for “4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
1-propyl-4-[4-(4-propylcyclohexyl)phenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32/c1-3-5-19-7-11-21(12-8-19)23-15-17-24(18-16-23)22-13-9-20(6-4-2)10-14-22/h7-8,11-12,15-18,20,22H,3-6,9-10,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEBPJFYRIZZDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl |
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